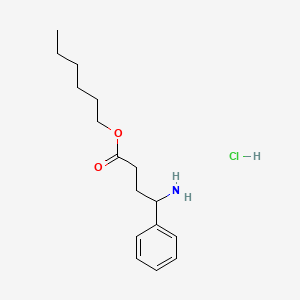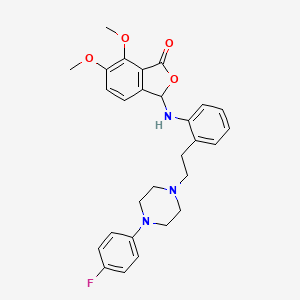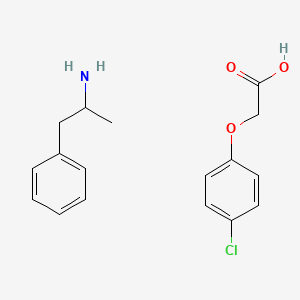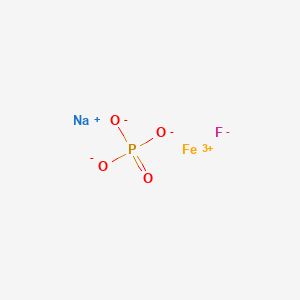
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Ethanol Moiety: The ethanol group is introduced via a reduction reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the aromatic rings or the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The diphenylmethyl group may contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Benzylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol
- 2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol
- 2-(4-Diphenylmethylpiperazinyl)-1-(2,3-dimethoxyphenyl)ethanol
Uniqueness
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.
Propriétés
Numéro CAS |
93035-28-0 |
|---|---|
Formule moléculaire |
C28H36Cl2N2O4 |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C28H34N2O4.2ClH/c1-32-25-15-14-23(27(33-2)28(25)34-3)24(31)20-29-16-18-30(19-17-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22;;/h4-15,24,26,31H,16-20H2,1-3H3;2*1H |
Clé InChI |
DKJZHHUIPZGAJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




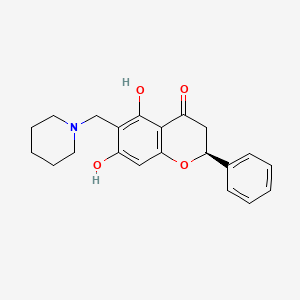

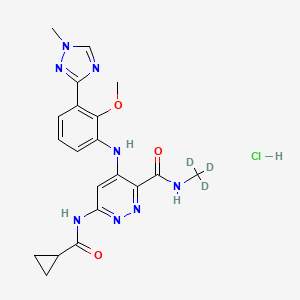
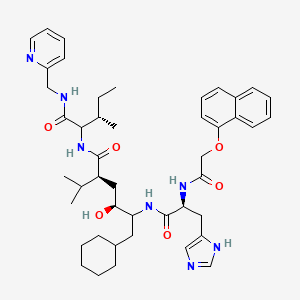
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
